molecular formula C25H28N2O2 B11153864 4-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}-6-ethylchromen-2-one

4-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}-6-ethylchromen-2-one

Cat. No.: B11153864
M. Wt: 388.5 g/mol
InChI Key: FWDGVBXLSVTNIN-RMKNXTFCSA-N
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Description

4-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}-6-ethylchromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}-6-ethylchromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced by reacting the chromen-2-one derivative with piperazine in the presence of a suitable catalyst.

    Substitution with Phenylprop-2-enyl Group: The final step involves the substitution of the piperazine ring with a phenylprop-2-enyl group, which can be achieved through a nucleophilic substitution reaction using a suitable phenylprop-2-enyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}-6-ethylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylprop-2-enyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Phenylprop-2-enyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}-6-ethylchromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}-6-ethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}-6-ethylchromen-2-one is unique due to its specific combination of a chromen-2-one core with a piperazine ring and a phenylprop-2-enyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

6-ethyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one

InChI

InChI=1S/C25H28N2O2/c1-2-20-10-11-24-23(17-20)22(18-25(28)29-24)19-27-15-13-26(14-16-27)12-6-9-21-7-4-3-5-8-21/h3-11,17-18H,2,12-16,19H2,1H3/b9-6+

InChI Key

FWDGVBXLSVTNIN-RMKNXTFCSA-N

Isomeric SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C/C=C/C4=CC=CC=C4

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC=CC4=CC=CC=C4

Origin of Product

United States

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